1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone
Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone is a complex organic compound that features an indole nucleus, a piperazine ring, and a methoxyphenyl group The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone typically involves multiple steps, starting with the preparation of the indole nucleus. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methoxyphenyl group can interact with specific enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione
- 4-(1H-indol-4-yl)piperazinomethanone
Uniqueness
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-3-6-17(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-18-7-2-4-8-19(18)24-20/h2-9,16,24H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLSBFBPHEISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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